molecular formula C23H23ClN4O4S B11331847 N-{3'-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

N-{3'-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No.: B11331847
M. Wt: 487.0 g/mol
InChI Key: CWKQJGUSWPWVQA-UHFFFAOYSA-N
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Description

N-{3’-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spiro[indole-thiadiazole] core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including an acetyl group, a chloro substituent, and a phenoxypropyl chain, contributes to its diverse chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Spiro[indole-thiadiazole] Formation: The indole derivative is then reacted with a thiadiazole precursor under appropriate conditions to form the spiro[indole-thiadiazole] core. This step may involve cyclization reactions facilitated by catalysts or specific reagents.

    Functional Group Introduction: The acetyl, chloro, and phenoxypropyl groups are introduced through a series of substitution and addition reactions. These steps require precise control of reaction conditions, such as temperature, solvent, and pH, to ensure the desired functional groups are correctly positioned on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3’-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The chloro and phenoxypropyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of new substituents. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3’-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-{3’-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide
  • N-{3’-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide

Uniqueness

The uniqueness of N-{3’-acetyl-5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide lies in its spiro[indole-thiadiazole] core and the specific arrangement of functional groups. This structure imparts unique chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

N-[4-acetyl-5'-chloro-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C23H23ClN4O4S/c1-14-6-4-7-18(12-14)32-11-5-10-27-20-9-8-17(24)13-19(20)23(21(27)31)28(16(3)30)26-22(33-23)25-15(2)29/h4,6-9,12-13H,5,10-11H2,1-3H3,(H,25,26,29)

InChI Key

CWKQJGUSWPWVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C

Origin of Product

United States

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